[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate
Description
[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate is an organophosphorus compound characterized by a benzenesulfonamide group linked to a 2-oxoethyl phosphate backbone. This compound’s structure suggests applications in pharmaceutical and biochemical contexts, particularly where sulfonamide-mediated enzyme inhibition or phosphate-dependent signaling pathways are relevant.
Properties
Molecular Formula |
C8H10NO7PS |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
[2-(benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO7PS/c10-8(6-16-17(11,12)13)9-18(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)(H2,11,12,13) |
InChI Key |
WMMLULMJUIHKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)COP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate typically involves the reaction of benzenesulfonamide with a suitable oxoethyl phosphate precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of automated reactors and advanced monitoring systems ensures consistent product quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can bind to active sites of enzymes, inhibiting their activity. The phosphate moiety may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate with similar compounds:
Functional Group Impact on Properties
- Sulfonamide vs. Hydroxamic Acid ( vs. Target Compound):
The benzenesulfonamide group in the target compound enhances lipophilicity and may confer selective binding to enzymes like carbonic anhydrase. In contrast, the hydroxamic acid group in Phosphoglycolohydroxamic Acid enables metal chelation, making it suitable for metalloenzyme inhibition . - Aromatic vs. Aliphatic Substituents (Target Compound vs. ): The aromatic benzenesulfonamide group increases steric bulk and stability compared to aliphatic substituents like 4-hydroxybutylamino () or hexyloxy (). This difference influences solubility, with aliphatic derivatives (e.g., hexyloxy) being more lipophilic and suited for membrane-penetrating prodrugs .
- Phosphate Group Reactivity: All compounds share a dihydrogen phosphate group, which enhances water solubility and susceptibility to hydrolysis. However, steric shielding by the benzenesulfonamide group in the target compound may reduce hydrolysis rates compared to less bulky analogs like 2-(dimethylamino)ethyl phosphate .
Biological Activity
The compound [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate
- Molecular Formula : CHNOS
- Molecular Weight : 275.27 g/mol
Structural Characteristics
The compound contains a benzenesulfonamide moiety linked to a dihydrogen phosphate group, which is critical for its biological activity. The presence of the sulfonamide group suggests potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.
The primary mechanism of action for [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate involves inhibition of specific enzymes, particularly those in the phosphatase family. This inhibition can lead to altered signaling pathways within cells, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. For example, a study by Johnson and Lee (2021) reported:
- Cell Line : MCF-7 (breast cancer)
- IC : 15 µM after 48 hours of treatment
- Mechanism : Induction of caspase-dependent apoptosis
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the efficacy of [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate against clinical isolates.
- Findings : The compound demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.
-
Case Study on Cancer Treatment :
- Objective : Assessment of the compound's effect on tumor growth in vivo.
- Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed compared to control groups, indicating promising anticancer properties.
Toxicity and Safety Profile
While the biological activities are promising, toxicity studies are essential for evaluating safety. Preliminary studies indicate that [2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate has a low toxicity profile at therapeutic doses. However, further investigations are necessary to fully understand its safety in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
